molecular formula C12H9ClFNO B1396851 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine CAS No. 1333468-54-4

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

Cat. No.: B1396851
CAS No.: 1333468-54-4
M. Wt: 237.66 g/mol
InChI Key: LROVANCXMGYVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely applied for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable methods to ensure high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c1-16-11-7-9(14)2-3-10(11)8-4-5-15-12(13)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROVANCXMGYVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333468-54-4
Record name 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-chloropyridine (1.92 g, 10 mmol), (4-fluoro-2-methoxyphenyl)boronic acid (1.70 g, 10 mmol) and K3PO4 (4.24 g, 20 mmol) in dioxane/water 10:1 (20 mL) was degassed with a stream of nitrogen for 10 min. After addition of Pd(dppf)Cl2 (816 mg, 1 mmol) the reaction mixture was heated at 145° C. for 90 minutes in a microwave oven. It was diluted with EtOAc and washed twice with sat. aq. NaHCO3 solution and once with brine. The organic layer was dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (cHex/EtOAc 100:0 to 60:40) to yield the desired product A2 as a white solid (1.07 g, 45%). 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.81 (s, 3H), 6.87 (dt, J=8.5 Hz, J=3.5 Hz, 1H), 7.05 (dd, J=11.4 Hz, J=2.5 Hz, 1H), 7.44 (dd, J=8.5 Hz, J=6.8 Hz, 1H), 7.48 (dd, J=5.3 Hz, J=1.5 Hz, 1H), 7.55 (m, 1H), 8.38 (d, J=5.3 Hz, 1H). MS (ES) C12H9ClFNO requires: 237. found: 238 (M+H)+.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
816 mg
Type
catalyst
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methoxyphenylboronic acid (440 mg, 2.58 mmol) in 8 ml of 1,4-dioxane was added 2.5 ml of saturated aqueous sodium carbonate solution. Argon gas was purged for 30 min at room temperature. 4-Bromo-2-chloropyridine (500 mg, 2.58 mmol) and tetrakis(triphenylphosphine)palladium (0) (150 mg, 0.129 mmol) were added to reaction mixture simultaneously and argon gas was bubbled for another 40 min. The reaction mixture was heated to reflux for 16 h, TLC confirms completion of reaction and the mixture was concentrated under reduced pressure. The residue was partitioned between DCM and water. The organic layer was separated, washed with brine, water, dried (Na2SO4) and concentrated. The obtained crude residue was purified through silica gel column chromatography eluting with 15% ethyl acetate in DCM to provide 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine (450 mg, 73.3%).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.